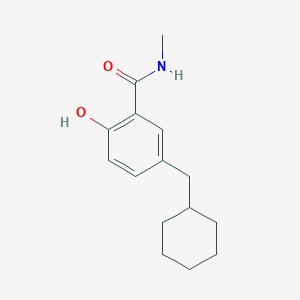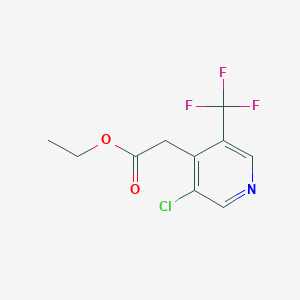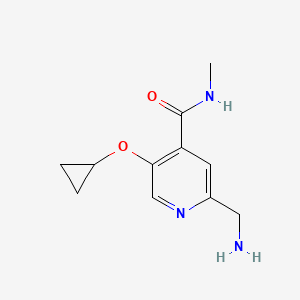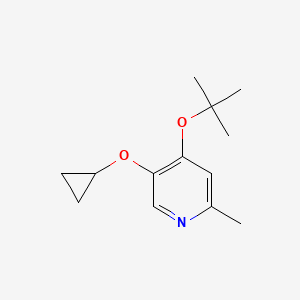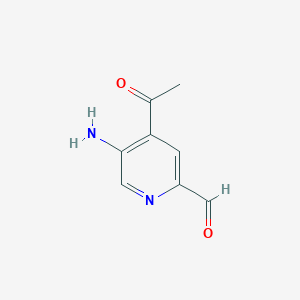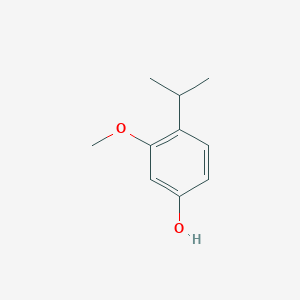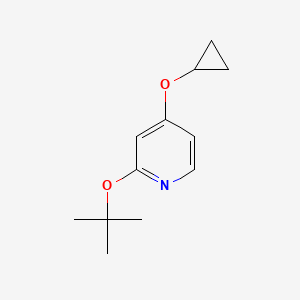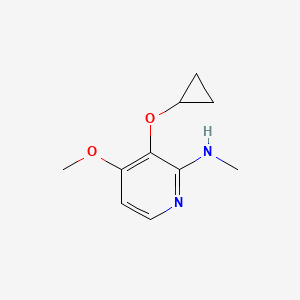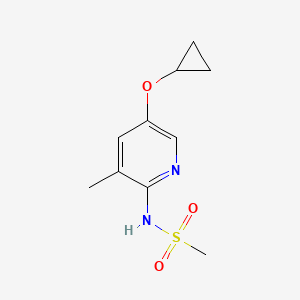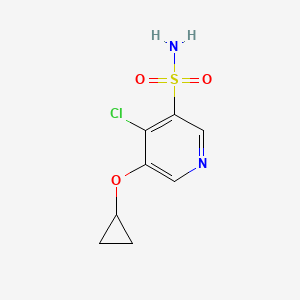
4-Chloro-5-cyclopropoxypyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-cyclopropoxypyridine-3-sulfonamide is an organosulfur compound that contains a sulfonamide functional group. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the chloro, cyclopropoxy, and sulfonamide groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyclopropoxypyridine-3-sulfonamide typically involves the following steps:
Formation of Pyridine-3-sulfonyl Chloride: Pyridine-3-sulfonic acid is reacted with phosphorus pentachloride to form pyridine-3-sulfonyl chloride.
Substitution Reaction: The pyridine-3-sulfonyl chloride is then reacted with 4-chloro-5-cyclopropoxypyridine under suitable conditions to introduce the chloro and cyclopropoxy groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps but optimized for yield and efficiency. This could include continuous flow reactions and the use of catalysts to speed up the reaction and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyclopropoxypyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
Nucleophilic Substitution: Various substituted pyridines.
Oxidation: Pyridine-3-sulfonic acids.
Reduction: Pyridine-3-sulfinamides.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-Chloro-5-cyclopropoxypyridine-3-sulfonamide has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of drugs, particularly those targeting bacterial infections due to its sulfonamide group.
Agrochemicals: It can be used in the development of pesticides and herbicides.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methylpyridine-3-sulfonamide
- 4-Chloro-5-phenoxypyridine-3-sulfonamide
- 4-Chloro-5-methoxypyridine-3-sulfonamide
Uniqueness
4-Chloro-5-cyclopropoxypyridine-3-sulfonamide is unique due to the presence of the cyclopropoxy group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H9ClN2O3S |
|---|---|
Molecular Weight |
248.69 g/mol |
IUPAC Name |
4-chloro-5-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9ClN2O3S/c9-8-6(14-5-1-2-5)3-11-4-7(8)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
RQJUHTBCXNUOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
